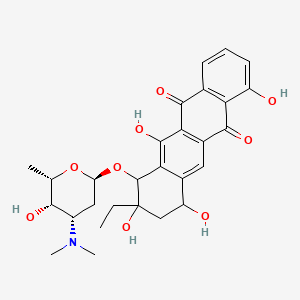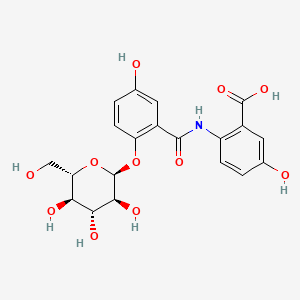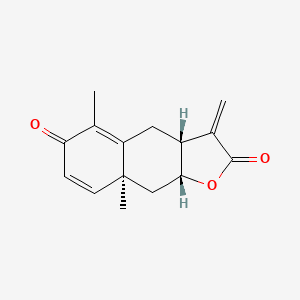
Binimetinib
Übersicht
Beschreibung
Binimetinib, sold under the brand name Mektovi, is an anti-cancer medication used to treat various cancers. It is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), a central kinase in the tumor-promoting mitogen-activated protein kinase (MAPK) pathway . Inappropriate activation of this pathway has been shown to occur in many cancers .
Wissenschaftliche Forschungsanwendungen
Binimetinib hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Krebsbehandlung: Es wird in Kombination mit Encorafenib zur Behandlung von nicht resezierbarem oder metastasiertem Melanom mit BRAF V600E- oder V600K-Mutationen eingesetzt.
Wirkmechanismus
This compound ist ein oral verfügbarer Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase (MEK) 1 und 2. Es bindet an und hemmt die Aktivität der MEK1/2-Kinase, die mehrere wichtige zelluläre Aktivitäten reguliert, einschließlich Proliferation, Überleben und Angiogenese . Die Inhibition von MEK1/2 verhindert die Aktivierung von MEK1/2-abhängigen Effektorproteinen und Transkriptionsfaktoren, was zur Hemmung der wachstumsfaktorvermittelten Zellsignalisierung führt .
Wirkmechanismus
Target of Action
Binimetinib, also known as Mektovi, is a potent and selective oral mitogen-activated protein kinase 1/2 (MEK 1/2) inhibitor . MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway . This pathway is often upregulated in a variety of tumor cell types .
Mode of Action
This compound binds reversibly to and inhibits the activity of MEK1/2 . It is noncompetitive with ATP . This inhibition prevents the activation of MEK1/2 dependent effector proteins and transcription factors .
Biochemical Pathways
The inhibition of MEK1/2 by this compound results in the suppression of the RAS/RAF/MEK/ERK pathway . This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor .
Pharmacokinetics
This compound is primarily metabolized through glucuronidation with UGT1A1 contributing up to 61% of the this compound metabolism . Other pathways of this compound metabolism include N-dealkylation, amide hydrolysis, and loss of ethane-diol from the side chain . Following a single oral dose of 45 mg radiolabeled this compound in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine .
Result of Action
The inhibition of MEK1/2 by this compound leads to the suppression of the RAS/RAF/MEK/ERK pathway, which may result in the inhibition of tumor cell proliferation . In vitro, this compound inhibited extracellular signal-related kinase (ERK) phosphorylation in cell-free assays as well as viability and MEK-dependent phosphorylation of BRAF-mutant human melanoma cell lines . This compound also inhibited in vivo ERK phosphorylation and tumor growth in BRAF-mutant murine xenograft models .
Biochemische Analyse
Biochemical Properties
Binimetinib plays a significant role in biochemical reactions, particularly in those containing activating BRAF, NRAS, and KRAS mutations . It interacts with various enzymes and proteins, including MEK1/2, a key component of the MAPK/ERK pathway . The nature of these interactions involves the inhibition of MEK1/2, thereby preventing the phosphorylation of ERK .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the MAPK/ERK pathway, which is involved in cell growth and survival . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to MEK1/2, inhibiting its activity, and preventing the phosphorylation of ERK . This inhibition disrupts the MAPK/ERK pathway, leading to decreased cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant tumor growth inhibition and regression against BRAF-mutant and NRAS-mutant melanoma in xenograft mice models over time .
Metabolic Pathways
This compound is involved in the MAPK/ERK pathway, interacting with the MEK1/2 enzyme . Its inhibition of MEK1/2 can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
The synthesis of binimetinib involves several steps:
Condensation Reaction: 2,3,4-trifluoro-5-nitrobenzoic acid and O-(2-tert-butoxy ethyl)hydroxylamine are subjected to a condensation reaction.
Ammonolysis Reaction: The obtained N-(2-tert-butoxy ethyoxyl)-2,3,4-trifluoro-5-nitrobenzamide is reacted with ammonium hydroxide.
Ring-Closure Reaction: The resulting N-(2-tert-butoxy ethyoxyl)-2,4-diamino-3-fluoro-5-nitrobenzamide undergoes a ring-closure reaction in the presence of Pearlman’s catalyst.
Substitution Reaction: The product is then reacted with 4-bromo-2-fluoro-1-iodobenzene.
Methylation and Deprotection: The final steps involve methylation with methyl iodide and deprotection with phosphoric acid to yield this compound.
Analyse Chemischer Reaktionen
Binimetinib unterliegt verschiedenen Arten von chemischen Reaktionen:
Glucuronidierung: Dies ist der primäre Stoffwechselweg, wobei UGT1A1 bis zu 61% des Stoffwechsels beiträgt.
N-Dealkylierung: Diese Reaktion beinhaltet die Entfernung einer Alkylgruppe.
Amidhydrolyse: Diese Reaktion beinhaltet die Spaltung einer Amidbindung.
Verlust von Ethandiol: Diese Reaktion beinhaltet die Entfernung von Ethandiol aus der Seitenkette.
Vergleich Mit ähnlichen Verbindungen
Binimetinib gehört zu einer Klasse von Arzneimitteln, die als MEK-Inhibitoren bekannt sind. Ähnliche Verbindungen umfassen:
Trametinib: Ein weiterer MEK-Inhibitor, der in Kombination mit Dabrafenib zur Behandlung von Melanomen eingesetzt wird.
Cobimetinib: Wird in Kombination mit Vemurafenib zur Behandlung von Melanomen eingesetzt.
Selumetinib: Wird zur Behandlung der Neurofibromatose Typ 1 eingesetzt.
This compound ist einzigartig in seiner spezifischen Inhibition von MEK1/2 und seiner Verwendung in Kombination mit Encorafenib zur Behandlung spezifischer Mutationen bei Melanomen und NSCLC .
Eigenschaften
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZRVQXLIRSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209422 | |
| Record name | MEK-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types. | |
| Record name | Binimetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
606143-89-9 | |
| Record name | ARRY 438162 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Binimetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binimetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEK-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Binimetinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)



![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)






